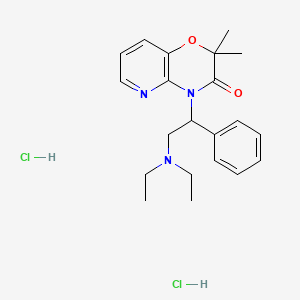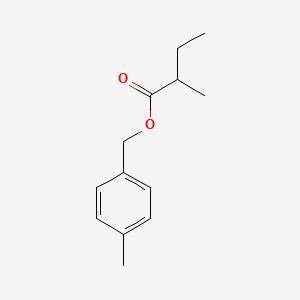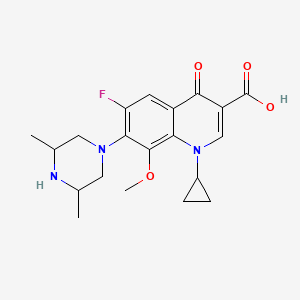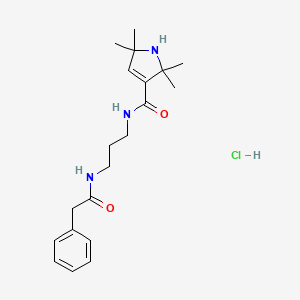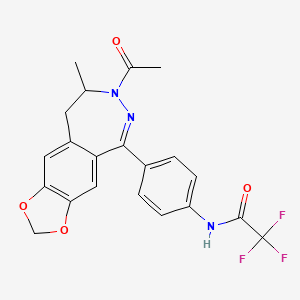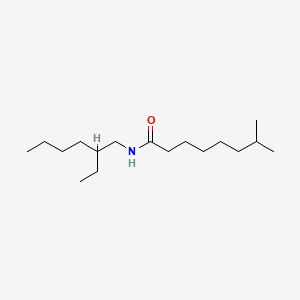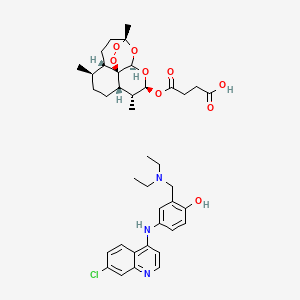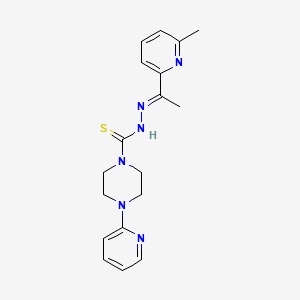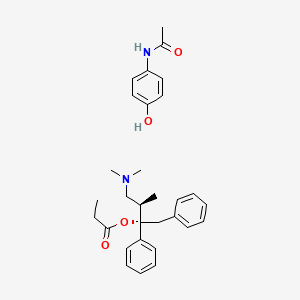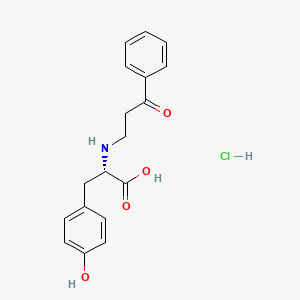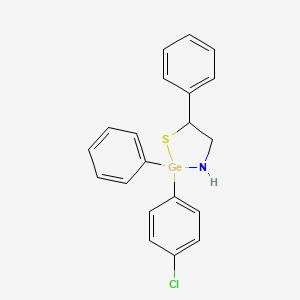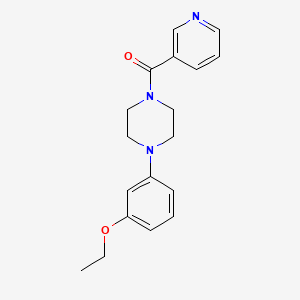
Piperazine, 1-(3-ethoxyphenyl)-4-(3-pyridinylcarbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(3-ethoxyphenyl)-4-(3-pyridinylcarbonyl)- is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of a piperazine ring substituted with an ethoxyphenyl group and a pyridinylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-ethoxyphenyl)-4-(3-pyridinylcarbonyl)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-(3-ethoxyphenyl)piperazine with 3-pyridinecarboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reaction setups and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(3-ethoxyphenyl)-4-(3-pyridinylcarbonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Piperazine, 1-(3-ethoxyphenyl)-4-(3-pyridinylcarbonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-(3-ethoxyphenyl)-4-(3-pyridinylcarbonyl)- involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)
- Piperazine, 1-(3-methoxyphenyl)-4-(3-pyridinylcarbonyl)
- Piperazine, 1-(3-fluorophenyl)-4-(3-pyridinylcarbonyl)
Uniqueness
Piperazine, 1-(3-ethoxyphenyl)-4-(3-pyridinylcarbonyl)- is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.
Properties
CAS No. |
124444-89-9 |
|---|---|
Molecular Formula |
C18H21N3O2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
[4-(3-ethoxyphenyl)piperazin-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C18H21N3O2/c1-2-23-17-7-3-6-16(13-17)20-9-11-21(12-10-20)18(22)15-5-4-8-19-14-15/h3-8,13-14H,2,9-12H2,1H3 |
InChI Key |
ZLSAFQHNHUXRAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



